2-Chloro-1,3-thiazole-5-sulfonyl chloride
Overview
Description
2-Chloro-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C₃HCl₂NO₂S₂ and a molecular weight of 218.08 g/mol . It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-thiazole-5-sulfonyl chloride can be synthesized through the reaction of thiazole derivatives with sulfonyl chloride . The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar chlorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of sulfonamides or sulfonate esters.
Oxidation Products: Formation of sulfonic acids.
Reduction Products: Formation of sulfonamides.
Scientific Research Applications
2-Chloro-1,3-thiazole-5-sulfonyl chloride is used in various scientific research applications, including:
Biology: In the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylthiazole-5-sulfonyl chloride: Similar structure with a methyl group at the 4-position.
2-Chloro-1,3-thiazole-4-sulfonyl chloride: Similar structure with the sulfonyl chloride group at the 4-position.
Uniqueness
2-Chloro-1,3-thiazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The position of the sulfonyl chloride group at the 5-position allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NO2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXPCBIWAJSOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585556 | |
Record name | 2-Chloro-1,3-thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88917-11-7 | |
Record name | 2-Chloro-1,3-thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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